![molecular formula C14H10ClFN2O2S2 B2715971 3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899977-04-9](/img/structure/B2715971.png)
3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
The compound “3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-thiadiazine 1,1-dioxides . These compounds are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers . Compounds of this group are inhibitors of some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . They also have broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis .
Synthesis Analysis
A series of novel 1,2,4-thiadiazine 1,1-dioxides were synthesized by condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . Substituted amidines were isolated as the intermediates in the reaction with 2-chlorobenzenesulfonamide . Those intermediates were successfully cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .Scientific Research Applications
Anticancer Activity
This compound has shown promising results in inhibiting the growth of some renal and non-small cell lung cancer cell lines . Derivatives of this compound were able to significantly inhibit cell proliferation .
Antitubercular Activity
The compound has been evaluated for its antitubercular activity. It has shown potential in inhibiting the growth of Mycobacterium tuberculosis .
Cardiovascular Effects
1,2,4-Benzothiadiazine 1,1-dioxides, a group to which this compound belongs, are known for their cardiovascular effects .
Hypertensive Effects
These compounds are also known for their hypertensive effects, making them potentially useful in managing high blood pressure .
ATP-Sensitive Potassium Channel Openers
These compounds act as ATP-sensitive potassium channel openers. This activity results in the inhibition of insulin release .
Enzyme Inhibition
Compounds of this group are known to inhibit certain enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
Antimicrobial Activity
The compound has shown moderate activities against used microbes .
Fluorescent Probes
Triazolo fused with thiadiazine derivatives have been used as fluorescent probes, their applications in high-tech fields have been developed by leaps and bounds .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known to target atp-sensitive potassium channels and inhibit enzymes such as xanthine oxidase, hcv ns5b polymerase, and aldose reductase .
Mode of Action
It is suggested that similar compounds act as atp-sensitive potassium channel openers . This action inhibits insulin release, which could potentially influence the compound’s therapeutic effects .
Biochemical Pathways
Related compounds are known to affect cardiovascular and hypertensive pathways .
Result of Action
Similar compounds have been evaluated for their tuberculostatic and anticancer activities .
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2S2/c15-11-4-2-1-3-9(11)8-21-14-17-12-6-5-10(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGZXMIIBBWABF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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